molecular formula C12H21N5O B7558780 N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide

N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide

Cat. No. B7558780
M. Wt: 251.33 g/mol
InChI Key: NNWLRPIMIIIACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide, also known as BMT-122, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and pain management. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Inflammation and pain management research have also shown that this compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

Mechanism of Action

N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide is believed to exert its therapeutic effects by binding to the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell survival, proliferation, and differentiation. By binding to the sigma-1 receptor, this compound can modulate intracellular signaling pathways and regulate gene expression, leading to its anti-cancer, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In inflammation and pain management research, this compound has been shown to reduce the production of pro-inflammatory cytokines and modulate pain signaling pathways, leading to its anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the sigma-1 receptor. However, this compound also has limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

For N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide research include the development of more stable and soluble analogs and the investigation of its potential therapeutic effects in other diseases.

Synthesis Methods

N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide can be synthesized by reacting 2-(1,2,4-triazol-1-yl)propan-2-ol with 1-bromo-2-(piperidin-1-yl)ethane in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield this compound.

properties

IUPAC Name

N-(2-piperidin-1-ylethyl)-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-11(17-10-13-9-15-17)12(18)14-5-8-16-6-3-2-4-7-16/h9-11H,2-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWLRPIMIIIACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1CCCCC1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.